molecular formula C17H22N2O3 B2842195 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide CAS No. 955766-99-1

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide

Cat. No. B2842195
CAS RN: 955766-99-1
M. Wt: 302.374
InChI Key: UWQHIZCYVBWZEL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a cyclopropanecarbonyl group, a tetrahydroisoquinoline group, and an ethoxyacetamide group. These groups suggest that the compound could have interesting chemical properties and reactivity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the formation of the tetrahydroisoquinoline ring, possibly through a Pictet-Spengler reaction or a similar cyclization . The cyclopropanecarbonyl group could potentially be introduced using cyclopropanecarbonyl chloride as a reagent .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydroisoquinoline ring and the cyclopropane ring would likely contribute significantly to the compound’s overall shape and properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group could participate in nucleophilic acyl substitution reactions, and the cyclopropane ring could undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups like the amide could affect its solubility, and the rigid rings could influence its conformational stability .

Scientific Research Applications

Structural and Computational Features

Research has explored the structural characteristics and computational features of various quinoline derivatives. For example, a study by Nesterov et al. (2013) investigated the coupling of active methylene compounds with quinoline-N-oxide, resulting in compounds exhibiting strong conjugation between quinoline fragments and electron-withdrawing substituents. This work emphasizes the structural basis for the chemical behavior of these compounds, highlighting their planar molecular structure and significant C-C bond contributions Nesterov, Yang, Nesterov, & Richmond, 2013.

Synthesis Methodologies

Several methodologies have been developed for synthesizing isoquinoline derivatives and related compounds. For instance, Zavar, Zarei, & Saraei (2016) described an efficient one-pot synthesis of β-lactams using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, showcasing the method's simplicity and the high yields of the products Zavar, Zarei, & Saraei, 2016. Another study by Ha et al. (2015) focused on the Pd(II)-catalyzed double cyclization of diarylethynes to produce tetracyclic indoloisoquinolinones, demonstrating the versatility of protective groups in complex organic syntheses Ha, Yao, Wang, & Zhu, 2015.

Chemical Properties and Reactions

Research into the chemical properties and reactions of quinoline and isoquinoline derivatives has led to new insights into their behavior under various conditions. For example, Karmakar, Sarma, & Baruah (2007) examined the structural aspects of amide-containing isoquinoline derivatives, discovering that their interaction with mineral acids can lead to the formation of gels or crystalline solids, dependent on the nature of the acid used. This study highlights the potential for these compounds in forming novel structures with unique properties Karmakar, Sarma, & Baruah, 2007.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on how it interacts with biological targets .

Future Directions

The future research directions for this compound would depend on its intended applications. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-2-22-11-16(20)18-15-6-5-12-7-8-19(10-14(12)9-15)17(21)13-3-4-13/h5-6,9,13H,2-4,7-8,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQHIZCYVBWZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC2=C(CCN(C2)C(=O)C3CC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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